molecular formula C7H10O6 B076316 3-Dehydroquinic acid CAS No. 10534-44-8

3-Dehydroquinic acid

Cat. No. B076316
CAS RN: 10534-44-8
M. Wt: 190.15 g/mol
InChI Key: WVMWZWGZRAXUBK-SYTVJDICSA-N
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Description

Synthesis Analysis

The synthesis of 3-dehydroquinic acid and its derivatives has been extensively studied. One method involves the enzymatic reaction catalyzed by 3-dehydroquinate synthase, converting 3-deoxy-D-arabino-heptulosonic acid 7-phosphate to 3-dehydroquinate in a highly specific manner (Maitra & Sprinson, 1978). Additionally, fed-batch fermentor synthesis using recombinant Escherichia coli has been employed for the microbial synthesis of 3-dehydroshikimic acid, a closely related compound, demonstrating the potential for industrial-scale production (Li et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-dehydroquinic acid derivatives has been characterized through various spectroscopic techniques. Studies involving single crystal X-ray diffraction, NMR, and IR spectroscopy have provided detailed insights into the structure and interactions within the molecules. These analyses reveal the importance of non-bonding intermolecular interactions in the solid phase and the influence of these interactions on the compound's physical and chemical properties (Filali Baba et al., 2019).

Chemical Reactions and Properties

3-Dehydroquinic acid undergoes various chemical reactions, reflecting its role in biosynthetic pathways. The enzyme 3-dehydroquinate dehydratase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate, a reaction crucial for the synthesis of aromatic compounds in the shikimate pathway. This reaction involves the syn-elimination of water, demonstrating the enzyme's specificity and the reaction's stereochemistry (Turner et al., 1975).

Physical Properties Analysis

The physical properties of 3-dehydroquinic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's functional groups and overall structure. These properties are crucial for understanding the compound's behavior in biological systems and its potential industrial applications.

Chemical Properties Analysis

3-Dehydroquinic acid exhibits a range of chemical properties that are pivotal for its biological function. Its reactivity, particularly in enzyme-catalyzed reactions, underscores its role as an intermediate in the synthesis of aromatic compounds. The compound's ability to participate in ring-opening reactions, cyclization, and dehydration reactions highlights its versatility and importance in organic synthesis and metabolic pathways (Widlanski et al., 1989).

Scientific Research Applications

  • Intermediate in Enzyme Reactions : It is involved as an intermediate in reactions catalyzed by enzymes like 3-dehydroquinate synthase, as found in studies with Escherichia coli (Maitra & Sprinson, 1978).

  • Stereochemistry Studies : Research has been conducted on the stereochemistry of the 3-dehydroquinate dehydratase reaction, indicating specific mechanisms in the shikimate pathway (Turner, Smith, & Haslam, 1975).

  • Production in Microbial Synthesis : It has been synthesized using recombinant Escherichia coli in fed-batch fermentors, showing its potential in biotechnological applications for producing aromatic bioproducts and industrial chemicals (Li et al., 1999).

  • Role in Drug Discovery : It's a key focus in the development of new antibiotics, as enzymes in its pathway like dehydroquinase are targets for inhibiting pathogens (González‐Bello, 2015).

  • Oxidative Fermentation Studies : Its production from quinate through oxidative fermentation with Gluconobacter strains of acetic acid bacteria has been analyzed, highlighting its role in metabolic pathways (Adachi et al., 2003).

Safety And Hazards

According to the safety data sheet, 3-Dehydroquinic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON center or doctor immediately if swallowed .

Future Directions

3-Dehydroquinic acid is a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and folates . Understanding its synthesis and function could lead to advancements in metabolic engineering and synthetic biology .

properties

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909453
Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydroquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Dehydroquinic acid

CAS RN

10534-44-8
Record name 3-Dehydroquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10534-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dehydroquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEHYDROQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dehydroquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
624
Citations
K Kakinuma, N Ikekawa, A Nakagawa… - Journal of the American …, 1979 - ACS Publications
… Significance of 1 is that the stereochemistry of C-4 is identical with that of 3-dehydroquinic acid (DHQ), and this may suggest that transamination to the C-3 carbonyl group of DHQ gives …
Number of citations: 96 pubs.acs.org
A Peón, JM Otero, L Tizón, VFV Prazeres… - …, 2010 - Wiley Online Library
… Proposed E1cB mechanism for the enzymatic conversion of 3-dehydroquinic acid (1) to 3-… shown that substitution of pro-R hydrogen of 3-dehydroquinic acid (1), the natural substrate of …
ADN Vaz - 1980 - search.proquest.com
… 3-dehydroquinic acid and its methyl ester, gg 62 Kinetic parameters for 3-dehydroquinic acid … the enzyme catalyzed the enolization of 3-dehydroquinic acid andi subsequent loss of …
Number of citations: 1 search.proquest.com
E Haslam, MJ Turner, D Sargent… - Journal of the Chemical …, 1971 - pubs.rsc.org
… The 2ax-proton of 3-dehydroquinic acid is selectively … 3-Dehydroquinic acid thus reacts smoothly with diazomethane to … sole recorded crystalline derivative of 3-dehydroquinic acid (VIII) . …
Number of citations: 14 pubs.rsc.org
MJ Turner, BW Smith, E Haslam - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… T ypidy (- )-shikimic acid occurred in fractions 15-26, and 3-dehydroquinic acid in fractions 60-75. The acids were isolated and crystallised l7~lp to give a constant 3H : 14C ratio. …
Number of citations: 11 pubs.rsc.org
A Alcázar Magaña, N Kamimura… - The plant …, 2021 - Wiley Online Library
… 3-dehydroquinic acid from phosphoenolpyruvic acid and erythrose-4-phosphate produced by glycolysis and the pentose phosphate pathway, respectively. 3-Dehydroquinic acid is …
Number of citations: 84 onlinelibrary.wiley.com
J Bosson, B Dali, A Abou, M Nsangou, LCO Owino - openaccessjournals.siftdesk.org
New potent 3-dehydroquinic acid (AQs) inhibitors of 3-dehydroquinate dehydratase (dehydroquinase type II) of Mycobacterium tuberculosis (MtDHQ2) were obtained by using structure-…
E Lence, L Tizón, JM Otero, A Peón… - ACS Chemical …, 2013 - ACS Publications
… tuberculosis in complex with (2R)-2-(benzothiophen-5-yl)methyl-3-dehydroquinic acid is also reported at 1.55 Å. These crystal structures reveal key differences in the conformation of …
Number of citations: 22 pubs.acs.org
C González-Bello, JR Coggins, AR Hawkins… - Journal of the Chemical …, 1999 - pubs.rsc.org
… the shikimic acid pathway it is the precursor to 3-dehydroquinic acid (2a), which is common … Synthetic approaches to 4-deoxy-3-dehydroquinic acid (2b) proved unsuccessful due to the …
Number of citations: 3 pubs.rsc.org
YM Yapo, J Bosson, B Dali, A Abou, F Ntie-Kang… - openaccessjournals.siftdesk.org
New potent 3-dehydroquinic acid (AQs) inhibitors of 3-dehydroquinate dehydratase (dehydroquinase type II) of Mycobacterium tuberculosis (MtDHQ2) were obtained by using structure-…

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